![molecular formula C36H22F16IrN4O2P B13904337 [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6](/img/structure/B13904337.png)
[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 typically involves the following steps:
Ligand Preparation: The ligands 2-(2,4-difluorophenyl)-5-methoxypyridine and 5,5’-di-trifluoromethyl-2,2’-bipyridine are synthesized separately.
Complex Formation: The iridium(III) precursor, such as iridium trichloride, is reacted with the ligands in the presence of a base, typically under reflux conditions.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production methods for [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
[Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 undergoes various types of reactions, including:
Photocatalysis: It acts as a photocatalyst in visible-light-mediated reactions.
Trifluoromethylation: It facilitates the trifluoromethylation of alkyl bromides.
Common Reagents and Conditions
Photocatalysis: Reactions are typically carried out under visible light (e.g., 465 nm) in the presence of a suitable light source and photoreactor.
Trifluoromethylation: Copper-catalyzed trifluoromethylation of alkyl bromides is a common reaction, with [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 serving as the photocatalyst.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in trifluoromethylation reactions, the primary product is the trifluoromethylated alkyl compound .
Scientific Research Applications
[Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 has a wide range of scientific research applications, including:
Medicine: Research is ongoing to investigate its potential use in photodynamic therapy and other medical applications.
Mechanism of Action
The mechanism of action of [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 involves its role as a photocatalyst. Upon exposure to visible light, the iridium complex undergoes photoexcitation, leading to the generation of reactive species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparison with Similar Compounds
Similar Compounds
- [Ir(dFCF3ppy)2-(5,5’-dCF3bpy)]PF6
- [Ir(p-F(Me)ppy)2-(4,4’-dtbbpy)]PF6
- [Ir(dFMeppy)2-(4,4’-dCF3bpy)]PF6
Uniqueness
[Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 is unique due to its specific ligand combination, which imparts distinct photophysical properties and reactivity. Its ability to act as a versatile photocatalyst in various synthetic transformations sets it apart from other similar compounds .
Properties
Molecular Formula |
C36H22F16IrN4O2P |
|---|---|
Molecular Weight |
1069.7 g/mol |
IUPAC Name |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methoxypyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H8F2NO.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
InChI Key |
OYZFOACMOWSHNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.COC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


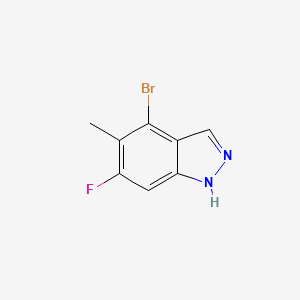
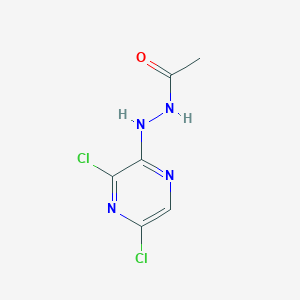

![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
![(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B13904296.png)
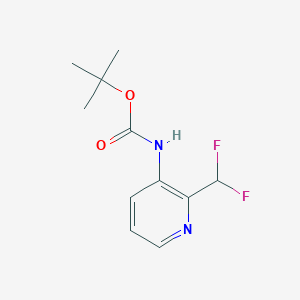

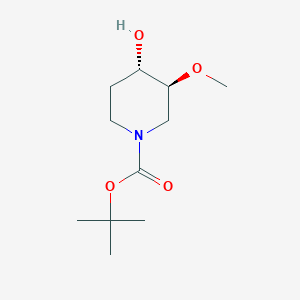
![(E)-1-(3-(p-Tolyl)allyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B13904323.png)
![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)

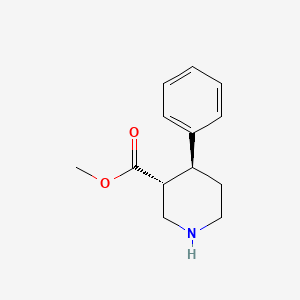
![methyl 4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-yl]-2-oxo-pyrimidine-5-carboxylate](/img/structure/B13904354.png)
